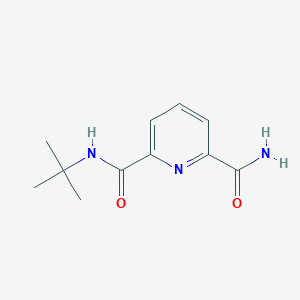

6-N-tert-butylpyridine-2,6-dicarboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91285-77-7 |

|---|---|

Molecular Formula |

C11H15N3O2 |

Molecular Weight |

221.26 g/mol |

IUPAC Name |

6-N-tert-butylpyridine-2,6-dicarboxamide |

InChI |

InChI=1S/C11H15N3O2/c1-11(2,3)14-10(16)8-6-4-5-7(13-8)9(12)15/h4-6H,1-3H3,(H2,12,15)(H,14,16) |

InChI Key |

CSFNKHSLRPPNHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC(=N1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 6-N-tert-butylpyridine-2,6-dicarboxamide

The construction of the this compound scaffold is primarily achieved through the formation of amide bonds between a pyridine-2,6-dicarboxylic acid precursor and tert-butylamine (B42293). However, the low nucleophilicity and significant steric bulk of tert-butylamine necessitate specialized synthetic strategies to achieve satisfactory yields.

Condensation Reactions with Sterically Hindered Amines

The most direct approach for the synthesis of this compound involves the condensation of pyridine-2,6-dicarbonyl dichloride with tert-butylamine. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and base is crucial to facilitate the reaction despite the steric hindrance.

Challenges in these condensation reactions arise from the reduced reactivity of the sterically encumbered amine. Standard amide coupling reagents may prove ineffective. To overcome these limitations, more reactive acylating agents or specialized coupling protocols are often employed. For instance, the conversion of the carboxylic acid groups to highly reactive acyl fluorides has been shown to be an effective strategy for coupling with sterically hindered amines. This method can proceed at elevated temperatures to drive the reaction to completion.

| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| Pyridine-2,6-dicarbonyl dichloride | tert-Butylamine | Triethylamine | Dichloromethane | 0 to RT | Moderate |

| Pyridine-2,6-dicarboxylic acid | tert-Butylamine | HATU/DIPEA | DMF | RT | Low to Moderate |

| Pyridine-2,6-dicarboxylic acid | Oxalyl chloride, then tert-Butylamine | Pyridine (B92270) | THF | 0 to RT | Good |

Table 1: Comparison of Condensation Reaction Conditions for the Synthesis of Pyridine-2,6-dicarboxamides with Sterically Hindered Amines. This table illustrates various approaches to forming the amide bond with bulky amines, highlighting the importance of activating the carboxylic acid functionality.

Multi-step Synthesis Strategies for Pyridine-2,6-dicarboxamide Derivatives

Given the challenges of direct condensation with sterically hindered amines, multi-step strategies are often employed. These can involve the initial synthesis of a less hindered pyridine-2,6-dicarboxamide derivative, followed by subsequent modification. For instance, a common precursor is pyridine-2,6-dicarboxylic acid, which can be converted to the corresponding diacyl chloride using reagents like thionyl chloride or oxalyl chloride. nih.gov This activated intermediate is then reacted with the desired amine. mdpi.com

Another multi-step approach involves the use of protecting groups. For example, a less hindered amine could be used to form the initial dicarboxamide, followed by N-alkylation with a tert-butyl group source. However, this approach can be complicated by competing reactions and the need for additional protection and deprotection steps.

Regioselective Functionalization Approaches

The synthesis of unsymmetrical N-substituted pyridine-2,6-dicarboxamides, where only one of the carboxylic acid groups is converted to a tert-butylamide, requires regioselective functionalization. This can be achieved by first converting one of the carboxylic acid groups to an ester, leaving the other free for amidation. Subsequent hydrolysis of the ester and a second, different amidation reaction can then be performed.

Alternatively, direct regioselective amidation of pyridine-2,6-dicarboxylic acid can be challenging. However, enzymatic or catalytic methods are being explored to achieve such selectivity. The inherent symmetry of the starting material makes achieving high regioselectivity a significant synthetic hurdle.

Reaction Optimization and Yield Enhancement Strategies

To improve the efficiency of the synthesis of this compound, various optimization strategies can be implemented. These include the careful selection of catalysts, solvents, and reaction temperatures. For the amidation of sterically hindered substrates, the use of borane-based catalysts has shown promise in facilitating the direct reaction between carboxylic acids and amines. mdpi.com

Furthermore, the order of addition of reagents and the control of reaction stoichiometry are critical. For instance, in the reaction of pyridine-2,6-dicarbonyl dichloride with tert-butylamine, slow addition of the amine to the diacyl chloride at low temperatures can help to control the exothermicity of the reaction and minimize side-product formation. The use of a non-nucleophilic hindered base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), can also be beneficial in preventing unwanted side reactions.

| Parameter | Variation | Effect on Yield |

| Catalyst | None | Low |

| Boronic Acid | Moderate | |

| Titanium (IV) Fluoride | High | |

| Solvent | Toluene | Good |

| Xylenes | Excellent | |

| Dichloromethane | Moderate | |

| Temperature | Room Temperature | Low |

| Reflux | High |

Table 2: Key Parameters for the Optimization of Catalytic Amidation of Pyridine Dicarboxylic Acids. This table highlights how the choice of catalyst, solvent, and temperature can significantly impact the yield of the desired amide product, particularly with challenging substrates. mdpi.comresearchgate.net

Exploration of Green Chemistry Principles in Synthesis

In line with the growing importance of sustainable chemical processes, the application of green chemistry principles to the synthesis of this compound is an active area of research. Key strategies include the use of less hazardous solvents, the development of catalytic reactions to reduce waste, and the use of energy-efficient reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. mdpi.comresearchgate.netnih.gov The application of microwave irradiation to the amidation of pyridine-2,6-dicarboxylic acid derivatives can provide a more sustainable alternative to conventional heating methods.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Alternative Solvents | Water, Ethanol | Reduced toxicity and environmental impact |

| Energy Efficiency | Microwave Irradiation | Shorter reaction times, lower energy consumption |

| Catalysis | Use of reusable organocatalysts | Reduced waste, improved atom economy |

| Atom Economy | Direct amidation of carboxylic acids | Minimizes byproducts (water is the only one) |

Table 3: Application of Green Chemistry Principles to the Synthesis of Pyridine-2,6-dicarboxamides. This table summarizes how various green chemistry strategies can be implemented to create more sustainable synthetic routes to the target compounds.

Comprehensive Structural Elucidation and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Dynamic NMR Studies of hindered Rotation and Exchange Processes

Without primary research data on 6-N-tert-butylpyridine-2,6-dicarboxamide, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. For this compound, while specific experimental spectra are not extensively reported in the literature, a detailed analysis can be constructed based on the well-established vibrational frequencies of its constituent functional groups: the pyridine (B92270) ring, the secondary amide linkers, and the tert-butyl substituents. Computational studies on related pyridine derivatives, often employing Density Functional Theory (DFT), provide a robust framework for assigning these vibrational modes. elixirpublishers.comdoi.org

The vibrational spectrum of this compound can be divided into several key regions, each providing specific structural insights.

Key Functional Group Vibrations:

Amide Group Vibrations: The two secondary amide groups are the most prominent features in the IR spectrum. The N-H stretching vibration (νN-H) is expected to appear as a sharp, strong band in the 3500-3200 cm⁻¹ region. Its exact position can indicate the extent of intermolecular hydrogen bonding. The amide I band, which is primarily due to the C=O stretching vibration (νC=O), is anticipated to be a very strong absorption between 1680 and 1630 cm⁻¹. The amide II band, a mixed vibration of N-H in-plane bending and C-N stretching, typically occurs in the 1570-1515 cm⁻¹ range.

Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. C=C and C=N ring stretching vibrations are typically observed in the 1600-1440 cm⁻¹ region. elixirpublishers.com Ring "breathing" modes and other deformations occur at lower frequencies. The substitution pattern at the 2 and 6 positions influences the precise location and intensity of these bands.

Tert-Butyl Group Vibrations: The tert-butyl groups introduce their own characteristic vibrations. The C-H asymmetric and symmetric stretching modes (νC-H) are expected in the 2970-2860 cm⁻¹ range. Characteristic bending vibrations, including the symmetric deformation (umbrella mode), typically appear around 1365 cm⁻¹, while rocking modes are found at lower wavenumbers.

The table below summarizes the expected key vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | Amide (N-H) | 3500 - 3200 | Strong | Medium |

| C-H Stretch (asym/sym) | tert-Butyl (CH₃) & Pyridine (C-H) | 3100 - 2850 | Medium-Strong | Strong |

| Amide I (C=O Stretch) | Amide (C=O) | 1680 - 1630 | Very Strong | Medium |

| C=C, C=N Ring Stretch | Pyridine Ring | 1600 - 1440 | Medium-Strong | Strong |

| Amide II (N-H Bend + C-N Stretch) | Amide (N-H, C-N) | 1570 - 1515 | Strong | Weak |

| C-H Bend (Umbrella Mode) | tert-Butyl | ~1365 | Strong | Weak |

Conformational Insights:

Vibrational spectroscopy can provide clues to the dominant conformation. The precise frequencies of the amide I and II bands, as well as the N-H stretching mode, are sensitive to the local electronic environment and hydrogen bonding, which are in turn dependent on the molecular conformation. The presence of multiple bands in these regions could suggest the coexistence of different conformational isomers in the sample. A detailed conformational analysis would typically require a comparison of experimental IR and Raman spectra with the calculated spectra for different potential isomers.

Chiroptical Spectroscopy (CD, VCD) for Stereochemical Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are specialized methods used to investigate the stereochemistry of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light.

A molecule must be chiral—meaning it is non-superimposable on its mirror image—to exhibit a CD or VCD signal. The fundamental requirement for chirality is the absence of any improper axis of rotation (Sₙ), which includes a center of inversion (i) and a plane of symmetry (σ).

The molecular structure of this compound is achiral . In its most stable, low-energy conformations, the molecule possesses a plane of symmetry (a Cₛ point group) that bisects the pyridine ring and the C3-C4 bond. Because of this inherent symmetry, the molecule is superimposable on its mirror image.

Therefore, this compound will not exhibit any signal in CD or VCD spectroscopy. These techniques are not applicable for the stereochemical characterization of this compound, as it does not possess any stereogenic centers or inherent chirality.

Coordination Chemistry: Ligand Design and Metal Complexation

Ligand Design Principles for 6-N-tert-butylpyridine-2,6-dicarboxamide

The design of this compound as a ligand is predicated on fundamental principles of coordination chemistry, leveraging the inherent properties of its constituent parts to achieve specific coordination behaviors.

The pyridine-2,6-dicarboxamide scaffold is a well-established chelating agent, capable of binding to a metal ion through multiple donor atoms simultaneously, forming a stable, ring-like structure known as a chelate. nih.gov This scaffold typically acts as a tridentate ligand, coordinating to a metal center through the pyridine (B92270) nitrogen atom and the two amide oxygen or, upon deprotonation, the amide nitrogen atoms. This tridentate coordination imparts significant stability to the resulting metal complexes. The pyridine ring acts as a neutral donor, while the amide groups can be either neutral or anionic donors, depending on the reaction conditions and the pH of the medium. The pre-organized arrangement of these donor atoms in the pyridine-2,6-dicarboxamide framework makes it an effective and versatile building block in the design of metal complexes with predictable geometries.

The incorporation of tert-butyl groups at the amide nitrogen positions introduces significant steric hindrance around the coordination sphere. This steric bulk plays a crucial role in dictating the coordination mode and selectivity of the ligand. The large size of the tert-butyl groups can prevent the coordination of multiple ligand molecules around a single metal center, thereby favoring the formation of complexes with lower coordination numbers or specific stoichiometries.

Furthermore, the steric clash between the tert-butyl groups can influence the conformation of the ligand upon coordination, potentially forcing a specific geometry on the resulting metal complex. This steric control can be exploited to achieve selectivity for certain metal ions based on their preferred coordination geometries and ionic radii. For instance, a metal ion that favors a less crowded coordination environment might form a more stable complex with this sterically demanding ligand compared to a metal ion that prefers a higher coordination number. The weaker basicity of 2,6-di-tert-butylpyridine (B51100) compared to pyridine, attributed to steric hindrance, suggests that the electronic properties of the pyridine nitrogen in the dicarboxamide ligand might also be subtly influenced by the bulky substituents. nih.gov

Complexation with Transition Metals (e.g., Fe, Zn, Ni, Cu, Ag)

The versatile chelating nature of the pyridine-2,6-dicarboxamide scaffold, modified by the steric influence of the tert-butyl groups, allows for the formation of complexes with a range of transition metals.

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the final product's structure and composition. For instance, complexes of iron(II), nickel(II), and zinc(II) with related pyridine-dicarboxamide ligands have been synthesized and characterized. researchgate.netrsc.org The synthesis of copper(II) complexes with various pyridine dicarboxamide ligands has also been extensively studied, yielding mono-, di-, tri-, and tetranuclear structures. escholarship.orgresearchgate.net Similarly, silver(I) complexes with pyridine-containing ligands have been prepared and characterized. researchgate.netnih.gov

Characterization of the resulting metal complexes is typically achieved through a combination of analytical techniques. Elemental analysis provides the empirical formula of the complex. Spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the coordination of the ligand to the metal ion. Electronic spectroscopy (UV-Vis) provides information about the electronic structure and geometry of the complex. Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of the complex, including bond lengths and angles within the coordination sphere. mdpi.comresearchgate.net

The coordination geometry of the metal center in complexes of this compound is influenced by the nature of the metal ion and the steric constraints imposed by the ligand. For first-row transition metals like Fe(II), Ni(II), and Zn(II), octahedral or distorted octahedral geometries are common. researchgate.netrsc.orgnih.gov However, the bulky tert-butyl groups may favor lower coordination numbers, potentially leading to five-coordinate or even tetrahedral geometries, particularly for ions like Zn(II) which exhibit flexible coordination preferences. nih.gov Copper(II) complexes are known for their structural diversity, and with this ligand, square planar, square pyramidal, or distorted octahedral geometries could be anticipated. mdpi.com Silver(I) typically exhibits linear, trigonal planar, or tetrahedral coordination. researchgate.net

The interaction between the metal d-orbitals and the ligand's donor atoms gives rise to ligand field effects, which can be studied using electronic spectroscopy. The splitting of the d-orbitals in the presence of the ligand field determines the color and magnetic properties of the complex. For instance, Ni(II) (d⁸) in an octahedral field is expected to show specific d-d transitions, and the regularity of this geometry is influenced by crystal field stabilization energy, an effect not present for Zn(II) (d¹⁰). researchgate.net

The stoichiometry of the metal-ligand adducts, i.e., the ratio of metal ions to ligands in the complex, is often influenced by the steric bulk of the ligand. With the sterically demanding this compound, the formation of 1:1 (metal:ligand) complexes is highly probable. The formation of 1:2 complexes would likely be sterically hindered.

The stability of the metal complexes in solution is quantified by their stability constants. A higher stability constant indicates a stronger interaction between the metal ion and the ligand. The stability of complexes with pyridine-2,6-dicarboxamide ligands is generally high due to the chelate effect. However, the steric hindrance from the tert-butyl groups might lead to a decrease in the stability constant compared to less bulky analogues due to strain introduced in the complex. researchgate.net The determination of stability constants is typically performed using techniques such as potentiometric or spectrophotometric titrations. The order of stability for divalent transition metal complexes often follows the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn), although deviations can occur due to specific ligand effects.

| Metal Ion | Typical Coordination Geometries | Potential Stoichiometry (Metal:Ligand) |

| Fe(II/III) | Octahedral, Distorted Octahedral, Pentagonal Bipyramidal | 1:1, potentially 1:2 |

| Zn(II) | Tetrahedral, Distorted Octahedral, Five-coordinate | 1:1 |

| Ni(II) | Octahedral, Distorted Octahedral, Square Planar | 1:1, potentially 1:2 |

| Cu(II) | Square Planar, Square Pyramidal, Distorted Octahedral | 1:1 |

| Ag(I) | Linear, Trigonal Planar, Tetrahedral | 1:1, 1:2 |

Table 1. Potential Coordination Properties of this compound with Selected Transition Metals.

Electrochemical Properties of Metal Complexes

The electronic environment created by the ligand directly impacts the electrochemical behavior of the central metal ion. Techniques such as cyclic voltammetry are instrumental in probing the redox properties of these complexes.

Redox Behavior and Electron Transfer Characteristics

The redox behavior of metal complexes with pyridine-dicarboxamide-based ligands is a subject of considerable interest. The electron-donating or -withdrawing nature of substituents on the pyridine ring or the amide nitrogens can tune the redox potentials of the metal center. For related pyridine-based ligands, studies have shown that electron-withdrawing groups make the metal center more difficult to oxidize (a more positive redox potential), while electron-donating groups facilitate oxidation (a more negative redox potential).

For instance, studies on cobalt complexes with various polypyridine ligands have demonstrated a range of redox events corresponding to Co(III)/Co(II) and Co(II)/Co(I) couples, with the exact potentials being sensitive to the specific ligand structure. nih.gov Similarly, the interaction of copper(II) chloride with pyridine-2,6-dicarbohydrazide, a related ligand, shows quasi-reversible, diffusion-controlled redox processes in basic media. researchgate.net

While specific experimental data for this compound complexes is not extensively available in the reviewed literature, the general principles suggest that the tert-butyl groups, being weakly electron-donating, would slightly shift the redox potentials of the metal center to more negative values compared to an unsubstituted analogue. The reversibility of the electron transfer processes would be indicative of the stability of the complex in different oxidation states.

Interactive Data Table: Hypothetical Redox Potentials of M(II/III) Complexes

The following table is illustrative, based on general principles of coordination chemistry, as specific experimental data for this compound complexes was not found in the provided search results. The values represent plausible redox potentials versus a standard reference electrode (e.g., SCE) and are intended to demonstrate how such data would be presented.

| Metal Ion (M) | E½ (M³⁺/M²⁺) (V vs. SCE) | ΔEp (mV) | Scan Rate (mV/s) |

| Iron (Fe) | +0.45 | 75 | 100 |

| Cobalt (Co) | +0.20 | 80 | 100 |

| Nickel (Ni) | +0.85 | 70 | 100 |

Influence of Ligand Environment on Metal Oxidation States

The ligand field provided by this compound is crucial in stabilizing specific oxidation states of the coordinated metal ion. The strong sigma-donating character of the pyridine nitrogen and the deprotonated amide nitrogens creates a robust coordination environment. This can allow access to higher oxidation states of the metal that might not be stable with simpler ligands.

The steric hindrance from the bulky tert-butyl groups can also play a significant role. This steric crowding can protect the metal center from interactions with solvent molecules or other species in solution, thereby influencing the stability of its oxidation states. illinois.edu Furthermore, the geometry enforced by the ligand can favor a particular oxidation state. For example, a ligand that constrains the metal into a square planar geometry might stabilize a d⁸ metal ion in a +2 oxidation state.

Supramolecular Chemistry and Non Covalent Interactions

Self-Assembly Strategies of N,N'-di-tert-butylpyridine-2,6-dicarboxamide

The spontaneous organization of molecules into stable, well-defined aggregates is a cornerstone of supramolecular chemistry. For N,N'-di-tert-butylpyridine-2,6-dicarboxamide, this process is driven by a combination of directional hydrogen bonds, aromatic stacking interactions, and the steric demands of the tert-butyl substituents.

While crystal structure data for N,N'-di-tert-butylpyridine-2,6-dicarboxamide is not available, analysis of closely related structures provides insight into its likely hydrogen bonding behavior. In the crystal structure of N,N',N',N'-tetraisobutylpyridine-2,6-dicarboxamide, an isomeric analogue, the primary intermolecular connections are weak C—H⋯O hydrogen bonds. nih.gov These interactions occur between the methylene (B1212753) groups of the isobutyl substituents and the amide oxygen atoms, linking the molecules into bands. nih.gov

In this analogue, the amide groups are not coplanar with the central pyridine (B92270) ring, with the amide oxygen atoms displaced significantly from the ring's mean plane. nih.gov This non-planar conformation is a common feature in such sterically hindered molecules. Similarly, in N,N′-Diethyl-N,N′-diphenylpyridine-2,6-dicarboxamide, weak intermolecular C—H···O interactions between the amide oxygen atoms and the ethyl and phenyl groups are responsible for creating a three-dimensional network. researchgate.net It is therefore highly probable that N,N'-di-tert-butylpyridine-2,6-dicarboxamide also utilizes C-H···O hydrogen bonds involving the tert-butyl groups to form its supramolecular assemblies, as the classic N-H···O amide-to-amide hydrogen bonds are absent due to N-substitution.

Table 1: Crystallographic Data for the Analogue Compound N,N',N',N'-tetraisobutylpyridine-2,6-dicarboxamide nih.gov

| Parameter | Value |

| Chemical Formula | C₂₃H₃₉N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5247 (2) |

| b (Å) | 17.7765 (3) |

| c (Å) | 12.8773 (2) |

| β (°) | 96.877 (2) |

| Volume (ų) | 2391.91 (7) |

This interactive table provides the crystal parameters for a closely related compound, illustrating the typical packing features for this class of molecules.

Furthermore, the hydrophobic nature of the tert-butyl groups can lead to specific packing motifs. In the crystal structure of diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate, the non-polar tert-butyl groups from neighboring molecules face each other. researchgate.net This arrangement results in the formation of distinct alternating polar and non-polar layers within the crystal lattice, a clear example of the tert-butyl group's role in organizing the supramolecular architecture. researchgate.net This tendency to segregate into non-polar domains is a powerful strategy in crystal engineering, and a similar influence is anticipated in the solid-state structure of N,N'-di-tert-butylpyridine-2,6-dicarboxamide.

Formation of Cocrystals and Inclusion Complexes

While no specific cocrystals or inclusion complexes of N,N'-di-tert-butylpyridine-2,6-dicarboxamide have been reported, its molecular structure suggests a potential for forming such supramolecular systems. Inclusion complexes are formed when a "host" molecule with a cavity encapsulates a "guest" molecule. mdpi.com Host molecules like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are known to form stable inclusion complexes with a wide variety of guest molecules, including aromatic compounds. mdpi.comresearchgate.netmdpi.com

Given the presence of a central aromatic pyridine ring and large hydrophobic tert-butyl groups, N,N'-di-tert-butylpyridine-2,6-dicarboxamide could potentially act as a guest molecule, fitting either partially or wholly into the cavity of a suitable host. The formation and stability of such a complex would depend on the size and shape complementarity between the host and guest.

Investigation of Molecular Recognition Phenomena

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The design of pyridine-based ligands is often pursued for molecular recognition purposes. researchgate.net The specific arrangement of hydrogen bond acceptors (the pyridine nitrogen and amide oxygens) and the defined steric environment created by the tert-butyl groups in N,N'-di-tert-butylpyridine-2,6-dicarboxamide provide the necessary elements for selective binding.

This molecule could potentially recognize and bind to complementary guest molecules that can form specific hydrogen bonds or interact favorably with the aromatic and aliphatic regions of the molecule. The principles of molecular recognition in the solid state can be complex, involving factors beyond simple host-guest complementarity, such as selectivity based on the kinetics of inclusion or the memory effect of a host lattice. researchgate.net

Dynamic Covalent and Non-Covalent Assemblies

The self-assembly processes described in section 5.1 are examples of dynamic non-covalent assemblies, where the interactions (hydrogen bonds, π-stacking) are reversible, allowing for error correction and thermodynamic control over the final structure.

Dynamic covalent chemistry (DCC) extends this principle of reversibility to covalent bonds, enabling the synthesis of complex molecules and materials under thermodynamic control. unipd.it While amide bonds are generally robust, certain conditions can facilitate their reversible formation or exchange (transamidation), which could allow N,N'-di-tert-butylpyridine-2,6-dicarboxamide to be used as a building block in dynamic covalent networks (DCNs). tue.nl More commonly, DCC relies on more readily reversible reactions like imine or disulfide exchange. unipd.itresearchgate.net The integration of the defined non-covalent interactions of this molecule within a system governed by reversible covalent bonds could lead to the development of adaptive materials with tunable properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the ground-state electronic structure and optimized geometry of molecules. For 6-N-tert-butylpyridine-2,6-dicarboxamide, DFT calculations would typically be performed using a functional such as B3LYP and a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.gov Such calculations begin with an initial guess of the molecular geometry, which is then iteratively refined to find the lowest energy conformation on the potential energy surface. researchgate.net

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes, as specific DFT data for this compound is not readily available in published literature.)

| Parameter | Predicted Value Range | Significance |

| C(pyridine)-C(carbonyl) Bond Length | 1.50 - 1.52 Å | Indicates single bond character, influenced by conjugation. |

| C=O Bond Length | 1.22 - 1.24 Å | Typical double bond character of a carbonyl group. |

| C(carbonyl)-N(amide) Bond Length | 1.34 - 1.36 Å | Partial double bond character due to resonance. |

| N(pyridine)-C-C-N(amide) Dihedral Angle | ± (30° - 60°) | Quantifies the twist of the amide groups out of the pyridine (B92270) plane due to steric hindrance. |

| N(amide)-C(carbonyl)-C(pyridine)-N(pyridine) Dihedral Angle | ± (150° - 180°) | Describes the relative orientation of the carbonyl oxygen and pyridine nitrogen. |

DFT calculations provide detailed information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding the molecule's reactivity and electronic properties. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the lone pairs of the amide nitrogen and oxygen atoms. The LUMO is likely to be distributed over the π-system of the pyridine ring and the carbonyl groups, which act as electron-accepting centers. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and the energy required for electronic excitation. nih.gov

Natural Bond Orbital (NBO) analysis would further elucidate the charge distribution, revealing the partial atomic charges on each atom. This analysis would likely show a negative charge concentration around the pyridine nitrogen and the carbonyl oxygen atoms, making them potential sites for coordination with electrophiles or metal cations. The bulky tert-butyl groups, being electron-donating, would slightly increase the electron density on the amide nitrogen atoms.

DFT calculations can accurately predict various spectroscopic properties.

NMR Chemical Shifts: By employing methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are valuable for assigning experimental spectra and confirming the molecular structure. For this compound, calculations would predict distinct signals for the pyridine ring protons, the amide N-H proton (if present, though in this N-substituted case, it is absent), and the chemically equivalent methyl groups of the tert-butyl substituents. The predicted shifts would be sensitive to the molecule's conformation, particularly the rotation of the amide and tert-butyl groups. researchgate.net

Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to the infrared (IR) and Raman spectra. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions, such as C=O stretching, N-H bending (not applicable here), C-N stretching, and pyridine ring vibrations. researchgate.net For this molecule, strong vibrational modes associated with the carbonyl (C=O) stretching would be predicted in the 1650-1700 cm⁻¹ region.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. An MD simulation of this compound, typically in a solvent box (e.g., water or an organic solvent), would provide insights into its conformational flexibility.

The simulation would track the movements of all atoms based on a force field, revealing the rotational freedom of the C(pyridine)-C(carbonyl) and C(carbonyl)-N(amide) bonds. It would likely show that while the pyridine core is rigid, the two dicarboxamide arms are highly flexible, capable of adopting various orientations. The bulky tert-butyl groups would restrict this flexibility to some extent, preventing certain conformations due to steric clashes. This dynamic behavior is crucial for understanding how the molecule adapts its shape when interacting with other molecules or binding to a metal center.

Quantum Chemical Studies of Coordination Bonds and Metal-Ligand Interactions

The pyridine-2,6-dicarboxamide scaffold is a well-known tridentate (N,O,O) chelating agent for various metal ions. mdpi.com Quantum chemical calculations, again primarily using DFT, can be employed to study the interaction of this compound with metal ions.

By modeling a complex of the ligand with a metal (e.g., a lanthanide or transition metal), calculations can determine the optimized geometry of the complex, the strength of the coordination bonds, and the electronic structure of the coordinated system. db-thueringen.deillinois.edu The calculations would likely confirm that the ligand coordinates to a metal center via the pyridine nitrogen and the two amide carbonyl oxygen atoms. The analysis of the molecular orbitals of the complex would reveal the nature of the metal-ligand bonding, including the extent of charge transfer and orbital mixing. illinois.edu The steric bulk of the tert-butyl groups would play a significant role in the coordination geometry, potentially influencing the metal's coordination number and the stability of the resulting complex.

Prediction of Supramolecular Assembly Motifs and Interaction Energies

In the solid state, molecules of this compound are expected to self-assemble into ordered structures through non-covalent interactions. Theoretical methods can predict the most likely supramolecular motifs. Although lacking the N-H donors for classic amide-amide hydrogen bonding, the molecule can still participate in various weak interactions:

C-H···O Hydrogen Bonds: Hydrogen atoms from the pyridine ring or the tert-butyl groups can interact with the carbonyl oxygen atoms of neighboring molecules.

π-π Stacking: The pyridine rings of adjacent molecules could stack on top of each other.

van der Waals Interactions: These are particularly significant for the large, nonpolar tert-butyl groups.

Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal lattice. rsc.org By calculating the interaction energies between molecular pairs in different orientations, it is possible to predict the most stable packing arrangements and understand the forces driving the crystal formation.

Steric and Electronic Effects of the tert-Butyl Group: A Theoretical Perspective

The tert-butyl groups are the most defining feature of this molecule from a theoretical standpoint, exerting profound steric and electronic effects.

Advanced Spectroscopic and Analytical Characterization Beyond Basic Identification

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the unambiguous determination of its elemental composition. For 6-N-tert-butylpyridine-2,6-dicarboxamide (C₁₅H₂₃N₃O₂), the theoretical monoisotopic mass is 277.17902698 Da. HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, can measure this mass with sub-ppm accuracy, confirming the molecular formula and distinguishing it from other potential isobaric compounds.

Beyond exact mass, HRMS is invaluable for analyzing the isotopic pattern of the molecular ion. The relative abundances of the A+1 and A+2 peaks, which arise from the natural abundance of heavy isotopes (¹³C, ¹⁵N, ¹⁷O, and ¹⁸O), serve as a definitive fingerprint for the elemental composition. The theoretical isotopic distribution for the protonated molecule, [M+H]⁺, can be calculated and compared with the experimental spectrum for verification.

| Isotopologue Peak | m/z (Theoretical) | Relative Abundance (%) | Contributing Isotopes |

|---|---|---|---|

| A (M) | 278.1863 | 100.00 | ¹²C₁₅, ¹H₂₄, ¹⁴N₃, ¹⁶O₂ |

| A+1 | 279.1893 | 17.25 | Mainly ¹³C, ¹⁵N |

| A+2 | 280.1922 | 1.89 | Mainly ¹³C₂, ¹⁸O |

Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated parent ion reveal characteristic fragmentation patterns. For this compound, a primary fragmentation pathway involves the loss of a methyl radical from a tert-butyl group, a common mechanism for tert-butylarenes, leading to a stable cation.

| Proposed Fragment Ion | m/z (Theoretical) | Neutral Loss | Proposed Structure |

|---|---|---|---|

| [M+H]⁺ | 278.1863 | - | Protonated Parent Molecule |

| [M+H - CH₃]⁺ | 262.1550 | Methyl Radical (15.0235 Da) | Loss of CH₃ from a tert-butyl group |

| [M+H - C₄H₈]⁺ | 222.1237 | Isobutylene (B52900) (56.0626 Da) | Loss of isobutylene from a tert-butyl amide |

| [M+H - C₄H₉N]⁺ | 205.0604 | tert-Butylamine (B42293) (73.0891 Da) | Cleavage of the amide C-N bond |

Solid-State NMR for Polymorph and Crystal Structure Analysis

While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in solid materials. It is particularly adept at identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties.

Polymorphism in pyridine-2,6-dicarboxamide derivatives is common due to the molecule's ability to form various hydrogen bonding networks and crystal packing arrangements. Different polymorphs of this compound would exhibit unique ssNMR spectra. The chemical shifts of carbon (¹³C) and nitrogen (¹⁵N) atoms are highly sensitive to their local electronic environment, which is influenced by intermolecular interactions like hydrogen bonds and π-π stacking.

Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution spectra of solid samples can be obtained. A comparison of the ¹³C and ¹⁵N CP-MAS spectra of different batches of the compound can unequivocally identify the presence of different polymorphs or a mixture of forms. For instance, the chemical shift of the carbonyl carbon and the amide nitrogen would be expected to vary significantly between polymorphs with different hydrogen bonding motifs.

| Atom | Hypothetical Chemical Shift (ppm) - Form A | Hypothetical Chemical Shift (ppm) - Form B | Rationale for Difference |

|---|---|---|---|

| Amide Carbonyl (C=O) | 164.5 | 166.2 | Different strengths of N-H···O=C hydrogen bonds |

| Pyridine (B92270) C2/C6 | 149.8 | 150.9 | Variation in crystal packing and ring current effects |

| Amide Nitrogen (N-H) | 118.0 | 121.5 | Directly involved in hydrogen bonding; highly sensitive to bond length and angle |

| tert-Butyl Quaternary C | 52.1 | 52.8 | Changes in steric hindrance due to different packing |

Circular Dichroism (CD) Spectroscopy in Chiral Ligand Derivatives

The parent compound, this compound, is achiral and therefore does not produce a signal in Circular Dichroism (CD) spectroscopy. However, the pyridine-2,6-dicarboxamide scaffold is a classic tridentate ligand in coordination chemistry. nih.gov By replacing the achiral tert-butylamine with a chiral amine during synthesis, a chiral derivative can be created. For example, using (R)- or (S)-1-phenylethylamine would yield a chiral ligand.

These chiral derivatives are of significant interest for their ability to form stereospecific complexes with metal ions. CD spectroscopy is an essential tool for studying such complexes. When a chiral ligand coordinates to a metal ion, CD signals can arise from three sources: intramolecular electronic transitions within the chiral ligand, d-d electronic transitions of the metal ion now in a chiral environment, and charge-transfer transitions between the ligand and the metal.

The resulting CD spectrum provides a wealth of structural information. The signs of the Cotton effects can help assign the absolute configuration of the complex, while the positions and intensities of the bands provide insight into the coordination geometry and conformational preferences of the ligand around the metal center. nih.gov This technique is particularly sensitive to the subtle conformational changes that occur upon metal binding. ntis.gov

| Spectral Region | Origin of CD Signal | Structural Information Gained |

|---|---|---|

| Far-UV (190-250 nm) | Ligand π-π* transitions | Confirmation of ligand chirality, changes upon coordination |

| Near-UV (250-400 nm) | Ligand-to-Metal Charge Transfer (LMCT) | Nature of the metal-ligand bond, overall stereochemistry |

| Visible (400-800 nm) | Metal d-d transitions | Coordination geometry (e.g., octahedral vs. square planar), absolute configuration of the metal center |

Research Applications Within Academic Frameworks

Design Principles for Metal-Organic Frameworks (MOFs) utilizing Pyridine-2,6-dicarboxamide Linkers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is crucial as it dictates the resulting framework's topology, porosity, and functionality. alfa-chemistry.com Pyridine-based linkers, particularly those derived from pyridine (B92270) dicarboxylic acids, are widely used in the design of MOFs. rsc.orgresearchgate.netresearchgate.net

When a linker like 6-N-tert-butylpyridine-2,6-dicarboxamide is envisioned for MOF synthesis, several design principles come into play:

Coordination Geometry: The pyridine-2,6-dicarboxamide scaffold provides a rigid, planar tridentate binding site (N, O, O) for metal ions. This predictable coordination geometry allows for the rational design of specific network structures, be it one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. rsc.orgresearchgate.net

Hydrogen Bonding: The amide functionalities (–CONH–) are capable of forming strong hydrogen bonds. These interactions can act as secondary directing forces, reinforcing the structure formed by metal-ligand coordination and influencing the final packing arrangement of the framework.

Steric Influence of tert-Butyl Groups: The large tert-butyl groups are a defining feature. Their primary role is to introduce steric hindrance around the coordination sphere. This can prevent the formation of highly dense, interpenetrated frameworks, thereby promoting the creation of porous materials with accessible internal channels. The size and shape of these pores would be directly influenced by the orientation and packing of the bulky tert-butyl substituents.

Tunable Properties: The ability to modify the linker allows for fine-tuning of the MOF's properties. The use of a dicarboxamide linker, as opposed to a dicarboxylate, alters the electronic properties and hydrogen-bonding capabilities of the framework. The tert-butyl groups can also enhance the solubility of the linker in organic solvents, which can be advantageous during MOF synthesis. researchgate.net

| Feature | Design Implication in MOFs |

| Pyridine-2,6-dicarboxamide Core | Provides a rigid, tridentate N,O,O-coordination site for predictable network formation. |

| Amide N-H Groups | Act as hydrogen-bond donors, directing supramolecular assembly and reinforcing the framework. |

| tert-Butyl Substituents | Introduce steric bulk, controlling pore size and preventing network interpenetration. |

| Overall Structure | Allows for customizable linkers to achieve high thermal stability and chemical selectivity in the final MOF. alfa-chemistry.com |

Development of Sensors and Probes for Specific Ions or Molecules

The pyridine-2,6-dicarboxamide scaffold is an excellent platform for the development of chemical sensors, particularly for ions. rsc.orgbohrium.com These molecules can form a "pincer" cavity that is well-suited for binding specific analytes. The design of a sensor based on this compound would leverage its specific structural and electronic features.

The central pyridine nitrogen and the two amide oxygen atoms create a primary binding site for metal cations. Simultaneously, the two amide protons (N-H) can form hydrogen bonds with anions. nih.gov The rigid nature of the pyridine ring pre-organizes these binding sites, reducing the entropic penalty of binding and leading to higher affinity for guest molecules. nih.gov

The introduction of tert-butyl groups can significantly enhance the selectivity of such a sensor. By creating a more sterically crowded and well-defined cavity, these bulky groups can impose shape and size restrictions on potential analytes. This steric hindrance can prevent larger or awkwardly shaped ions from accessing the binding pocket, allowing the sensor to selectively detect smaller or correctly shaped targets. This principle is fundamental to achieving high selectivity in molecular recognition. Furthermore, attaching a signaling unit (like a fluorophore) to this scaffold allows for the detection of binding events through changes in fluorescence or color. rsc.orgnih.gov

Key Features for Ion Sensing:

Pre-organized Cavity: The rigid backbone creates a well-defined binding pocket.

Multiple Binding Sites: Offers coordination sites for cations (pyridine N, amide O) and hydrogen-bonding sites for anions (amide N-H).

Steric Selectivity: The tert-butyl groups can act as "gatekeepers," restricting access to the binding site and enhancing selectivity for specific analytes.

High Affinity: The combination of electrostatic interactions and hydrogen bonding can lead to strong and selective binding of target ions. nih.gov

Investigation in Catalytic Systems as a Ligand Scaffold

In the field of catalysis, the ligand bound to a metal center plays a critical role in determining the catalyst's activity, selectivity, and stability. The electronic and steric properties of the ligand can be systematically modified to "tune" the performance of the catalyst. nih.govrsc.org The this compound ligand offers distinct features for creating tailored catalytic systems.

Steric hindrance is a powerful tool in catalyst design. The tert-butyl groups in this compound are exceptionally bulky. When this ligand coordinates to a metal center, these groups create a sterically congested environment around the active site. nih.gov This steric shielding has several important consequences:

Preventing Catalyst Deactivation: The bulkiness can protect the metal center from unwanted side reactions, such as the formation of inactive dimers or decomposition pathways, thus increasing the catalyst's lifetime.

Enforcing Substrate Selectivity: The sterically demanding pocket can control how a substrate molecule approaches the metal center. This can lead to regioselectivity (controlling which part of a molecule reacts) or enantioselectivity (in chiral systems, controlling the formation of one mirror image product over the other).

Modulating Reactivity: By limiting access to the active site, the steric bulk can influence the rate of reaction, sometimes favoring a desired pathway over an undesired one. The effect of bulky groups on the basicity and accessibility of the pyridine nitrogen is well-documented, with highly hindered pyridines like 2,6-di-tert-butylpyridine (B51100) showing significantly altered properties compared to unsubstituted pyridine. stackexchange.com

Comparative Basicity of Pyridine Derivatives:

| Compound | pKa of Conjugate Acid | Key Feature |

| Pyridine | 4.38 | Unsubstituted, accessible lone pair. stackexchange.com |

| 2,6-Dimethylpyridine | 5.77 | Increased basicity from inductive effect. stackexchange.com |

| 2,6-Di-tert-butylpyridine | 3.58 | Decreased basicity due to severe steric hindrance blocking access to the lone pair. stackexchange.com |

Data measured in 50% aqueous ethanol. stackexchange.com This table illustrates how extreme steric bulk can override electronic effects, a principle central to the design of catalysts with this compound.

Ligand tuning involves making systematic electronic and steric modifications to optimize a catalyst's performance. The this compound scaffold is well-suited for this approach.

Structural Tuning: The combination of a rigid pyridine backbone and bulky side groups provides a well-defined and tunable structural platform. Modifications to the ligand framework can systematically alter the geometry and accessibility of the catalytic active site, thereby tuning the catalyst's selectivity for specific chemical transformations. nih.govchemrxiv.org This precise control is essential for developing highly efficient and selective catalysts for challenging reactions.

Exploration in Molecular Machines and Switches

Molecular machines are molecules or molecular assemblies that can perform machine-like movements (like switching or rotation) in response to an external stimulus. acs.org These stimuli can include light, changes in pH, or the binding of a chemical species. acs.orgnih.gov The pyridine-2,6-dicarboxamide framework, with its rigidity and defined binding sites, is an attractive component for constructing such systems.

Rigid Structural Unit: The planar and rigid nature of the pyridine-dicarboxamide core makes it an ideal component for building larger, ordered molecular architectures like rotaxanes (where a ring-like molecule is threaded onto an axle) and catenanes (interlocked rings).

Switchable Hydrogen Bonds: The amide groups are central to the function of many molecular machines, where the formation and breaking of hydrogen bonds can drive the movement of components relative to one another. pnas.orgmanchester.ac.uk For instance, in a rotaxane, a macrocycle might reside at a "station" on the axle via hydrogen bonding to the amide groups. Changing the solvent or pH could disrupt these bonds, causing the macrocycle to shuttle to a different station. pnas.org

Metal-Coordination-Induced Switching: The tridentate binding site can be used to trigger conformational changes. The binding or release of a metal ion could cause a significant structural rearrangement, effectively "switching" the molecule from one state to another. This principle has been explored in various pyridine-based molecular switches. mdpi.comacs.org

Role of tert-Butyl Groups: In the context of molecular machines, the bulky tert-butyl groups could serve as "stoppers" in a rotaxane, preventing the macrocycle from dethreading from the axle. Alternatively, their steric presence could influence the kinetics of the switching or shuttling process, controlling the speed at which the machine operates.

The design of functional molecular machines often relies on integrating multiple components that perform specific roles. manchester.ac.uk The unique combination of a rigid coordination site, hydrogen-bonding capabilities, and significant steric bulk makes this compound a promising candidate for exploration within this advanced area of research.

Future Research Directions and Emerging Opportunities

Expanding the Scope of Metal Complexation to f-Block and Main Group Elements

The majority of research on pyridine-2,6-dicarboxamide ligands has centered on transition metals. mdpi.com A significant opportunity lies in expanding complexation studies to f-block (lanthanides and actinides) and main group elements.

The f-block elements are characterized by high coordination numbers and unique spectroscopic and magnetic properties. The tridentate N,O,O-donor set of 6-N-tert-butylpyridine-2,6-dicarboxamide is well-suited to satisfy the coordination requirements of these large ions. Research in this area could lead to novel complexes with applications in areas such as:

Separation Chemistry: Developing selective extractants for the separation of lanthanides and actinides, a critical process in nuclear waste reprocessing and rare-earth element purification. Similar pyridine-dicarboxamide compounds have already shown promise for extracting trivalent metal cations. nih.gov

Luminescent Materials: Creating highly luminescent lanthanide complexes for applications in bio-imaging, sensors, and lighting technologies. The ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion.

Catalysis: Designing f-block catalysts for organic synthesis, leveraging the unique Lewis acidity and redox properties of these elements.

Complexation with main group elements is another underexplored frontier. The interactions could lead to unique coordination geometries and supramolecular assemblies. Computational studies on related terpyridine ligands with magnesium (a Group 2 element) have demonstrated the thermodynamic preference for specific complex formations, paving the way for targeted synthesis. researchgate.net Potential research could focus on elements like aluminum, gallium, tin, and lead, targeting applications in catalysis and materials science.

| Element Block | Target Elements | Potential Complex Type | Emerging Research Area/Application |

|---|---|---|---|

| f-Block (Lanthanides) | Eu(III), Tb(III), Yb(III) | Luminescent mononuclear complexes | Probes for time-resolved fluoroimmunoassays, OLEDs |

| f-Block (Actinides) | Am(III), Cm(III), U(VI) | Selective extraction agents | Advanced nuclear fuel reprocessing (e.g., PUREX modification) |

| Main Group | Al(III), Ga(III), Sn(IV) | Lewis acidic catalysts | Catalysis of ring-opening polymerization, Diels-Alder reactions |

| Main Group | Mg(II), Ca(II) | Bio-inspired coordination compounds | Models for metalloenzymes, ion-selective sensors |

Synthesis and Characterization of Polymeric and Oligomeric Systems

The difunctional nature of the pyridine-2,6-dicarboxamide scaffold provides a platform for the construction of larger, well-defined architectures. By designing appropriate linking strategies, this compound can serve as a monomer for both coordination polymers and supramolecular oligomers.

Coordination Polymers: Reaction with metal ions that prefer specific coordination geometries (e.g., linear, tetrahedral, or octahedral) could yield one-, two-, or three-dimensional coordination polymers. The bulky tert-butyl groups would play a crucial role in controlling the packing of these networks, potentially creating porous materials with high surface areas for gas storage or heterogeneous catalysis.

Supramolecular Oligomers and Polymers: The amide groups are capable of forming strong, directional hydrogen bonds. This property can be exploited to drive the self-assembly of discrete oligomers or extended polymeric chains in the solid state and in solution. mdpi.com The interplay between metal coordination and hydrogen bonding could lead to complex, functional supramolecular systems.

Characterization of these extended structures will require a combination of techniques. While single-crystal X-ray diffraction provides definitive structural information for crystalline materials, techniques like NMR spectroscopy (including DOSY), mass spectrometry (e.g., ESI-MS), and size-exclusion chromatography will be essential for characterizing soluble oligomeric and polymeric species. researchgate.net

| System Type | Assembly Driving Force | Potential Structure | Key Characterization Techniques |

|---|---|---|---|

| Coordination Polymer | Metal-Ligand Coordination | 1D chains, 2D sheets | Single-Crystal X-ray Diffraction, Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA) |

| Supramolecular Polymer | Hydrogen Bonding | Helical strands, linear tapes | Concentration- and Temperature-Dependent NMR, Viscometry, Atomic Force Microscopy (AFM) |

| Metallosupramolecular Oligomer | Metal-Ligand & H-Bonding | Discrete macrocycles, helicates | 2D NMR (COSY, NOESY), ESI-Mass Spectrometry, Circular Dichroism (for chiral systems) |

Integration into Hybrid Materials and Nanostructures

An exciting future direction is the integration of this compound into functional hybrid materials and nanostructures. This involves using the molecule as a functional building block within a larger matrix or on a surface.

Functionalized Nanoparticles: The ligand could be anchored to the surface of nanoparticles (e.g., gold, silica, or iron oxide) to create hybrid materials. The exposed metal-binding sites could then be used to capture specific ions for sensing or remediation purposes. The tert-butyl groups would provide a sterically shielding layer, preventing nanoparticle aggregation and modulating surface properties.

Metal-Organic Frameworks (MOFs): The compound could be used as a functional ligand or incorporated as a guest molecule within the pores of MOFs. As a ligand, it could introduce specific catalytic or recognition sites. As a guest, its bulky nature could be used to tune the pore size and environment of the framework.

Polymer Composites: Blending or covalently incorporating the compound into polymer matrices could impart new functionalities, such as metal-ion scavenging capabilities or enhanced thermal stability, to the bulk material.

| Hybrid Material Type | Role of the Compound | Potential Functional Advantage | Example Application |

|---|---|---|---|

| Ligand-Coated Silica Nanoparticles | Surface Ligand | Selective heavy metal ion binding | Environmental water remediation |

| Functionalized MOF | Pore-lining functional group | Enhanced catalytic activity and selectivity | Heterogeneous catalysis in fine chemical synthesis |

| Polymer-Grafted Graphene Oxide | Pendant functional unit | Ion-gated conductivity | Chemiresistive sensors |

Theoretical Prediction of Novel Reactivities and Interactions

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental efforts and saving significant resources. For this compound, theoretical studies can offer profound insights.

Predicting Coordination Properties: Density Functional Theory (DFT) can be used to model the complexation of the ligand with various metal ions, including the f-block and main group elements discussed previously. researchgate.net These calculations can predict binding energies, preferred coordination numbers, and geometries, helping to identify the most promising synthetic targets.

Understanding Supramolecular Assembly: Hirshfeld surface analysis, a technique used to visualize and quantify intermolecular interactions, can predict how molecules will pack in a crystal lattice. mdpi.com This can guide efforts to design specific solid-state architectures. Molecular dynamics (MD) simulations can be employed to study the self-assembly process of oligomers and polymers in solution.

Modeling Electronic Properties: Time-dependent DFT (TD-DFT) can predict the electronic absorption and emission spectra of the molecule and its metal complexes. This is particularly valuable for designing new phosphorescent or fluorescent materials for the applications mentioned in section 9.1.

| Computational Method | Property to be Predicted | Relevance to Research Direction |

|---|---|---|

| Density Functional Theory (DFT) | Complexation energies, geometries, electronic structure | Guiding synthesis of novel metal complexes (9.1) |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Designing luminescent materials |

| Molecular Dynamics (MD) | Conformational dynamics, self-assembly pathways | Understanding formation of oligomers/polymers (9.2) |

| Hirshfeld Surface Analysis | Intermolecular contact distribution in crystals | Crystal engineering and supramolecular design |

Development of High-Throughput Synthesis and Screening Methodologies

To fully realize the potential of the this compound scaffold, methods for rapid synthesis and evaluation are needed. Developing a library of derivatives, where the tert-butyl group is replaced by other substituents, would allow for a systematic study of structure-property relationships.

High-Throughput Synthesis: Automated synthesis platforms could be employed to accelerate the creation of a compound library. Methodologies that are amenable to automation, such as one-pot reactions or the use of solid-phase synthesis, would be highly advantageous. oist.jp Furthermore, energy-efficient techniques like sonochemistry have been shown to improve reaction efficiency in the synthesis of related pyridine-2,6-dicarboxamide derivatives. researchgate.net

High-Throughput Screening (HTS): Once a library of compounds is generated, HTS techniques can be used to rapidly screen them for desired properties. ku.edu For example, colorimetric or fluorometric assays could be developed to screen for metal binding affinity and selectivity. Catalytic activity could be screened using plate-based assays with chromogenic or fluorogenic substrates. This approach would dramatically accelerate the discovery of new functional molecules for specific applications.

| Step | Methodology | Objective | Key Technology |

|---|---|---|---|

| 1. Library Synthesis | Automated parallel synthesis | Create a diverse library of pyridine-2,6-dicarboxamide derivatives | Robotic liquid handlers, multi-well reaction blocks |

| 2. Primary Screening | Fluorescence-based assay | Identify compounds with high affinity for a target metal ion | Microplate reader, competitive binding assay |

| 3. Secondary Screening | Catalytic activity assay | Quantify the catalytic efficiency of "hit" compounds | UV-Vis or HPLC analysis of reaction products |

| 4. Data Analysis | Cheminformatics | Establish structure-activity relationships (SAR) | Statistical analysis software, molecular modeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.